Yosprala

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

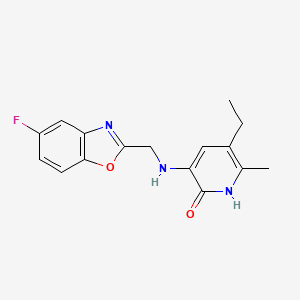

Yosprala is a pharmaceutical compound that combines two active ingredients: aspirin (acetylsalicylic acid) and omeprazole. Aspirin is a well-known antiplatelet agent used for the prevention of cardiovascular events, while omeprazole is a proton pump inhibitor that reduces stomach acid production. This compound is designed to provide the cardiovascular benefits of aspirin while minimizing the risk of gastrointestinal side effects associated with long-term aspirin use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Yosprala involves the synthesis of its two active components, aspirin and omeprazole, followed by their combination into a single dosage form.

Aspirin Synthesis: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is typically catalyzed by an acid, such as sulfuric acid or phosphoric acid, and is carried out under reflux conditions.

Omeprazole Synthesis: Omeprazole is synthesized through a multi-step process involving the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine.

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale synthesis of aspirin and omeprazole, followed by their formulation into a single tablet. The tablet is designed to provide immediate-release omeprazole and delayed-release aspirin, ensuring the sequential delivery of the two active ingredients .

Analyse Chemischer Reaktionen

Types of Reactions

Aspirin: Aspirin undergoes hydrolysis in the presence of water, leading to the formation of salicylic acid and acetic acid.

Omeprazole: Omeprazole is stable under acidic conditions but can undergo degradation under basic conditions.

Common Reagents and Conditions

Aspirin: Common reagents include acetic anhydride for esterification and water for hydrolysis.

Omeprazole: Common reagents include bases such as sodium hydroxide for synthesis and oxidizing agents for oxidation reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Yosprala has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology.

Cardiovascular Research: This compound is used in studies investigating the prevention of cardiovascular events, such as heart attacks and strokes, in patients at risk of developing aspirin-associated gastric ulcers

Gastrointestinal Research: The combination of aspirin and omeprazole in this compound is studied for its potential to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, associated with long-term aspirin use

Pharmacokinetics and Pharmacodynamics: Research on this compound includes studies on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (mechanism of action and effects) of the combined formulation.

Wirkmechanismus

Yosprala exerts its effects through the coordinated delivery of aspirin and omeprazole.

Vergleich Mit ähnlichen Verbindungen

Yosprala is unique in its combination of aspirin and omeprazole, providing both cardiovascular protection and gastrointestinal safety. Similar compounds include:

Aspirin Alone: While effective for cardiovascular protection, aspirin alone can cause gastrointestinal side effects, such as ulcers and bleeding.

Omeprazole Alone: Omeprazole alone is effective for reducing gastric acid production but does not provide the cardiovascular benefits of aspirin.

Other Combination Therapies: Other combination therapies may include different proton pump inhibitors or antiplatelet agents, but this compound’s specific combination of aspirin and omeprazole offers a unique balance of benefits.

Eigenschaften

CAS-Nummer |

1259513-22-8 |

|---|---|

Molekularformel |

C26H27N3O7S |

Molekulargewicht |

525.6 g/mol |

IUPAC-Name |

2-acetyloxybenzoic acid;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |

InChI |

InChI=1S/C17H19N3O3S.C9H8O4/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h5-8H,9H2,1-4H3,(H,19,20);2-5H,1H3,(H,11,12) |

InChI-Schlüssel |

DUFFEAYSMVMWOC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC(=O)OC1=CC=CC=C1C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)

![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)

![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)